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Compound of Interest

Compound Name: 5-Bromo-3-methylpyridin-2-amine

Cat. No.: B022881 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Amino-5-

bromo-3-picoline (also known as 5-Bromo-3-methylpyridin-2-amine), a key building block in

pharmaceutical and materials science research. The following sections detail its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for their acquisition.

Spectroscopic Data Summary
The structural features of 2-Amino-5-bromo-3-picoline have been elucidated using various

spectroscopic techniques. The quantitative data are summarized in the tables below for ease of

reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy confirms the proton and carbon framework of the molecule.

¹H NMR (Proton NMR) Data
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Chemical Shift (δ) ppm Multiplicity Assignment

~7.9-8.1 Doublet H-6 (Aromatic)

~7.4-7.5 Doublet H-4 (Aromatic)

~4.6 Singlet (broad) -NH₂ (Amino)

~2.1 Singlet -CH₃ (Methyl)

¹³C NMR (Carbon-13 NMR) Data

While experimental ¹³C NMR data for 2-Amino-5-bromo-3-picoline is not readily available in the

searched literature, a predicted spectrum can be estimated based on the analysis of similar

pyridine derivatives. The expected chemical shifts are outlined below.

Predicted Chemical Shift (δ) ppm Assignment

~158 C-2 (C-NH₂)

~148 C-6

~140 C-4

~120 C-3 (C-CH₃)

~108 C-5 (C-Br)

~17 -CH₃

Infrared (IR) Spectroscopy
The IR spectrum reveals the characteristic functional groups present in the molecule.[1][2]
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3300 Strong, Broad N-H stretching (Amino group)

3100-3000 Medium C-H stretching (Aromatic)

2950-2850 Medium C-H stretching (Methyl group)

~1620 Strong N-H bending (Amino group)

~1580 Medium-Strong C=C stretching (Aromatic ring)

~1450 Medium C-H bending (Methyl group)

~1100 Strong C-N stretching

~850 Strong C-Br stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound. The NIST Mass Spectrometry Data Center reports GC-MS data for this

compound.[3]

m/z Relative Intensity Assignment

188 High
[M+2]⁺ (Molecular ion with

⁸¹Br)

186 High [M]⁺ (Molecular ion with ⁷⁹Br)

80 Medium [Fragment]⁺

The presence of two peaks of nearly equal intensity at m/z 186 and 188 is characteristic of a

molecule containing one bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Experimental Protocols
The following sections describe the general methodologies for acquiring the spectral data

presented above.
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NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of 2-Amino-5-bromo-3-picoline is dissolved in 0.6-

0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-

d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Instrumentation and Parameters:

Instrument: A high-field NMR spectrometer, such as a Bruker AVANCE 400 MHz or 500 MHz

instrument, is typically employed.[4]

¹H NMR Acquisition:

Pulse Program: A standard single-pulse sequence.

Number of Scans: 16-64 scans are averaged to improve the signal-to-noise ratio.

Relaxation Delay: A delay of 1-2 seconds between scans.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled pulse sequence.

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the

lower natural abundance of ¹³C.

Relaxation Delay: A delay of 2-5 seconds.

Infrared (IR) Spectroscopy
Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid

sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[2][5] Pressure is

applied to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27

FT-IR, is commonly used.
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Mode: Attenuated Total Reflectance (ATR).

Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to

sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent

(e.g., dichloromethane or methanol).

Instrumentation and Parameters:

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS), such as a

system with a quadrupole mass analyzer, is used.

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

GC Column: A non-polar capillary column (e.g., DB-5MS) is suitable for separating the

analyte.

Injector Temperature: Typically set around 250-280°C.

Oven Temperature Program: A temperature gradient is used to ensure good separation, for

example, starting at a lower temperature and ramping up to around 300°C.

Mass Range: A scan range of m/z 50-500 is generally sufficient to observe the molecular ion

and key fragments.

Workflow Diagram
The following diagram illustrates the general workflow for the spectroscopic analysis of 2-

Amino-5-bromo-3-picoline.
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Sample Preparation

Spectroscopic Analysis

Data Acquisition & Processing

2-Amino-5-bromo-3-picoline

Dissolve in
Deuterated Solvent

For NMR

Use Solid Directly

For IR

Dissolve in
Volatile Solvent

For MS

NMR Spectrometer
(¹H and ¹³C)

FT-IR Spectrometer
(ATR) GC-MS System

NMR Spectra
(Chemical Shifts, Multiplicities)

IR Spectrum
(Absorption Bands)

Mass Spectrum
(m/z Values, Fragmentation)
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Caption: General workflow for the spectroscopic analysis of 2-Amino-5-bromo-3-picoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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